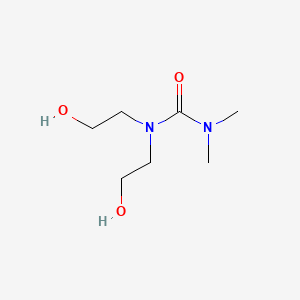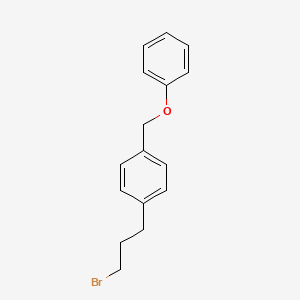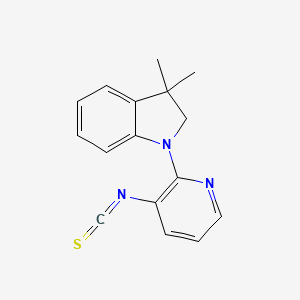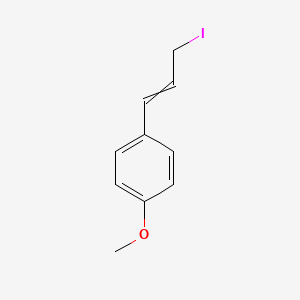
Urea, N,N-bis(2-hydroxyethyl)-N',N'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- is a chemical compound with the molecular formula C5H12N2O3. It is a derivative of urea, where the hydrogen atoms are replaced by hydroxyethyl and dimethyl groups. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- involves the reaction of ethylene glycol with cyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyethyl derivatives, while reduction may produce simpler amine compounds.
Aplicaciones Científicas De Investigación
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a stabilizing agent for proteins and enzymes.
Medicine: It is used in the formulation of certain pharmaceuticals and as a component in drug delivery systems.
Industry: It is used in the production of cosmetics, particularly as an emollient and moisturizer.
Mecanismo De Acción
The mechanism by which Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The hydroxyethyl groups enhance its solubility and ability to form hydrogen bonds, which can stabilize protein structures and improve their function. Additionally, the dimethyl groups may influence the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(2-hydroxyethyl)urea: This compound is similar in structure but lacks the dimethyl groups.
1,3-bis(2-hydroxyethyl)urea: Another similar compound with slight variations in the positioning of the hydroxyethyl groups.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer specific properties such as enhanced solubility and reactivity. These characteristics make it particularly useful in applications where stability and interaction with biological molecules are crucial.
Propiedades
Número CAS |
885024-91-9 |
|---|---|
Fórmula molecular |
C7H16N2O3 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1,1-bis(2-hydroxyethyl)-3,3-dimethylurea |
InChI |
InChI=1S/C7H16N2O3/c1-8(2)7(12)9(3-5-10)4-6-11/h10-11H,3-6H2,1-2H3 |
Clave InChI |
OSPRSYHXEUOSQA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclopropyl-4-[3-(diethylamino)propyl]piperazine-2,5-dione](/img/structure/B14189285.png)

![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)
amino]-](/img/structure/B14189303.png)


![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)
![6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14189338.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)
![3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B14189345.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14189348.png)

![1-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B14189367.png)
